FKK6

PXR selectivity nuclear receptor profiling off-target screening

FKK6 (Felix Kopp Kortagere 6; CAS 2238839-34-2, C23H18N2O3S, MW 402.47) is a functionalized indole-based, first-in-class non-cytotoxic agonist of the human pregnane X receptor (hPXR) developed through a microbial metabolite mimicry strategy. Unlike canonical PXR ligands that carry substantial off-target toxicity, FKK6 binds directly to the hPXR ligand-binding domain (TR-FRET IC50 = 1.56 μM; ITC Kd = 2.7 μM) and induces PXR-specific target gene expression in intestinal cells, human organoids, and humanized mice while demonstrating broad selectivity against related nuclear receptors.

Molecular Formula C23H18N2O3S
Molecular Weight 402.5 g/mol
Cat. No. B15611889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFKK6
Molecular FormulaC23H18N2O3S
Molecular Weight402.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H18N2O3S/c1-2-14-23(26,19-12-15-24-16-13-19)22-17-18-8-6-7-11-21(18)25(22)29(27,28)20-9-4-3-5-10-20/h1,3-13,15-17,26H,14H2
InChIKeyVOFKHNAVOAQCBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

FKK6: First-in-Class Non-Cytotoxic Pregnane X Receptor Agonist for Intestinal Inflammation Research and Procurement


FKK6 (Felix Kopp Kortagere 6; CAS 2238839-34-2, C23H18N2O3S, MW 402.47) is a functionalized indole-based, first-in-class non-cytotoxic agonist of the human pregnane X receptor (hPXR) developed through a microbial metabolite mimicry strategy [1]. Unlike canonical PXR ligands that carry substantial off-target toxicity, FKK6 binds directly to the hPXR ligand-binding domain (TR-FRET IC50 = 1.56 μM; ITC Kd = 2.7 μM) and induces PXR-specific target gene expression in intestinal cells, human organoids, and humanized mice while demonstrating broad selectivity against related nuclear receptors [1]. FKK6 has been extensively characterized for in vitro pharmacological safety, pharmacokinetic properties, and in vivo efficacy in multiple murine colitis and colitis-associated colorectal cancer models [2][3].

Why Generic PXR Agonists Cannot Substitute for FKK6 in Intestinal Inflammation and Cancer Research


Existing PXR ligands—including rifampicin, hyperforin, and SR12813—suffer from well-documented off-target receptor activation (e.g., AhR, CAR, GR), causing unpredictable transcriptional pleiotropy that confounds experimental interpretation and presents clinical safety liabilities [1]. Within the FKK compound series itself, only FKK5 and FKK6 emerged as PXR-specific leads after systematic screening against 10+ nuclear receptors; however, FKK6 was selected over FKK5 for advanced profiling because it demonstrated more favorable cell-based PXR-selective ligand activity and did not induce CAR or AhR [1]. The generic assumption that any PXR agonist can reproduce FKK6's effects ignores its unique combination of broad receptor selectivity, non-cytotoxicity, and intestine-restricted pharmacology driven by rapid CYP3A4-mediated hepatic clearance (t₁/₂ ~5 min) [2]. These properties are not shared by commonly available PXR agonists and are critical for obtaining reproducible, target-specific results in intestinal inflammation and cancer models.

FKK6 Quantitative Differentiation Evidence for Scientific Procurement Decisions


Broad Nuclear Receptor Selectivity: FKK6 vs. Closest Analog FKK5 and Canonical Agonist Rifampicin

FKK6 demonstrated no activation of 10+ related nuclear receptors and xenobiotic sensors at concentrations up to 10 μM in cell-based luciferase reporter assays, including AhR, CAR, GR, VDR, TR, AR, FXR, PPARγ, and RXR [1]. By contrast, the closest indole analog FKK5 also lacked AhR and CAR activity but FKK6 was selected as the lead due to superior cell-based PXR-selective ligand activity [1]. The canonical PXR agonist rifampicin activates PXR but also induces broader transcriptional programs and is known to cause off-target toxicity [1]. In a dedicated broad off-target screen encompassing G protein-coupled receptors, steroid and nuclear receptors, ion channels, and xenobiotic membrane transporters, FKK6 exhibited high PXR selectivity with no significant off-target binding [2]. Furthermore, FKK6 did not activate mouse PXR, establishing species selectivity critical for interpreting in vivo experiments in humanized PXR mouse models [1].

PXR selectivity nuclear receptor profiling off-target screening

Non-Cytotoxicity Profile: FKK6 vs. Existing PXR Ligand Class

The entire FKK compound series, including FKK6, showed no significant cytotoxicity in LS180 intestinal cells at concentrations up to 10 μM in MTT assays [1]. In an acute 10-day toxicity study in C57BL/6 mice gavaged with FKK6 at 500 μM/day (maximal soluble dose), no significant alterations in serum chemistry profiles or tissue pathology were observed compared to vehicle controls [1]. A 30-day chronic toxicity study at 200 μM/day oral dose likewise showed no significant changes in serum chemistry or tissue pathology [1]. In a subsequent independent 30-day study at 1 and 2 mg/kg in C57BL/6 mice, histological examination of tissues, biochemical blood analyses, and immunohistochemical staining for Ki-67 and γ-H2AX showed no difference between FKK6-treated and control mice [2]. Ames and micronucleus tests demonstrated no genotoxic or mutagenic potential [2]. This safety profile stands in contrast to the existing class of PXR ligands (e.g., rifampicin, hyperforin), which are acknowledged to carry substantial off-target toxicity that limits their preclinical and clinical utility [1].

cytotoxicity in vivo safety PXR agonist toxicity

Intestine-Restricted Pharmacology: Rapid Hepatic Clearance Differentiates FKK6 from Systemic PXR Agonists

FKK6 exhibits a pharmacokinetic profile that restricts its PXR effects predominantly to the intestines. In human liver microsomes, FKK6 is rapidly metabolized by cytochrome P450 enzymes with a half-life (t₁/₂) of approximately 5 minutes, primarily via CYP3A4 [1]. Two oxidized metabolites—DC73 (N6-oxide) and DC97 (C19-phenol)—were identified, and these metabolites display 5- to 7-fold lower potency as PXR agonists compared to parent FKK6 [1]. This rapid hepatic clearance, combined with essentially complete intestinal absorption (see Evidence Item 4), means that FKK6 achieves high local intestinal concentrations but undergoes rapid first-pass elimination, preventing significant systemic PXR activation [1]. By contrast, canonical PXR agonists such as rifampicin produce robust hepatic as well as intestinal PXR activation, leading to systemic CYP3A4 induction and clinically significant drug-drug interactions [2]. This intestine-restricted profile is a designed feature arising from the microbial metabolite mimicry approach and is not shared by any other commercially available PXR agonist.

intestinal restriction hepatic metabolism CYP3A4 pharmacokinetics

Complete Intestinal Absorption Despite Poor Aqueous Solubility: FKK6 Absorption Profile vs. Biopharmaceutical Expectations

FKK6 exhibits poor aqueous solubility but is highly soluble in simulated gastric and intestinal fluids [1]. In differentiated polarized Caco-2 cell monolayers, FKK6 displayed high apical-to-basolateral permeability (P_app A→B = 22.8 × 10⁻⁶ cm·s⁻¹) with no evidence of active efflux, indicating that intestinal absorption is essentially complete in vivo [1]. The log P (partition coefficient) was determined as 2.70, and FKK6 moderately partitioned into red blood cells [1]. FKK6 was also shown to be bound to plasma proteins and chemically stable in plasma [1]. This absorption profile—high GI fluid solubility combined with high passive permeability and no efflux—is atypical for poorly water-soluble compounds and is superior to what would be predicted from aqueous solubility alone. No equivalent comprehensive absorption characterization is available for FKK5 or other analogs in the FKK series.

Caco-2 permeability intestinal absorption solubility biopharmaceutics

In Vivo Efficacy in Colitis and Colitis-Associated Cancer Models: FKK6 Direct Evidence from Two Independent Murine Studies

FKK6 has demonstrated PXR-dependent anti-inflammatory and anti-tumor efficacy in two independent murine disease models. In the DSS-induced acute colitis model in mice expressing the human PXR transgene, FKK6 significantly repressed pro-inflammatory cytokine production and abrogated intestinal inflammation, whereas no protection was observed in PXR-knockout or wild-type (mouse PXR only) mice, confirming human PXR-dependent mechanism [1]. In the AOM-DSS model of colitis-associated colorectal cancer (CAC) in humanized PXR mice, FKK6 at 2 mg/kg substantially reduced both the size and number of colon tumors, improved colon histopathology, and decreased expression of tumor markers including c-MYC, β-catenin, Ki-67, and cyclin D [2]. Comparative metabolomic analyses in DSS-exposed mice treated with FKK6 (0.4 mg/kg) revealed no significant perturbation of the fecal metabolome [2]. No other indole-based PXR agonist from the FKK series has been validated in both acute colitis and chronic CAC models with accompanying chronic toxicity, genotoxicity, and metabolomic safety data.

DSS colitis colitis-associated cancer in vivo efficacy anti-inflammatory

Binding Affinity and Mechanism: FKK6 vs. FKK5 and IPA—Thermodynamic Signature Differentiation

In a cell-free competitive hPXR TR-FRET binding assay, FKK6 demonstrated an IC50 of ~1.56 μM, superior to its closest analog FKK5 (IC50 = 3.77 μM) [1]. Isothermal titration calorimetry (ITC) revealed distinct thermodynamic binding signatures: FKK6 bound hPXR-LBD with a Kd of 2.7 μM driven by more favorable enthalpy (ΔH = −3.5 kcal/mol) but with a larger entropic penalty (−TΔS = −4.1 kcal/mol), whereas FKK5 showed tighter binding (Kd = 0.30 μM) with different enthalpic/entropic balance (ΔH = −2.5 kcal/mol, −TΔS = −6.4 kcal/mol) [1]. Both FKK5 and FKK6 bound to a single site in the LBD, unlike the parent microbial metabolite indole-3-propionic acid (IPA), which produced no detectable thermal signature in ITC and served as a weak baseline [1]. Furthermore, FKK6 could not activate the PXR double mutant (C285I/C301A), whereas rifampicin retained activity on this mutant, establishing that FKK6 engages PXR through a distinct binding mode that is both species-selective (human vs. mouse) and residue-dependent [1].

isothermal titration calorimetry TR-FRET binding ligand binding domain enthalpy vs. entropy

Optimal Research and Preclinical Application Scenarios for FKK6


Human PXR-Dependent Intestinal Inflammation and IBD Mechanism-of-Action Studies

FKK6 is uniquely suited for dissecting human PXR-specific contributions to intestinal inflammatory signaling. Its broad nuclear receptor selectivity—no activation of AhR, CAR, GR, VDR, TR, AR, FXR, PPARγ, or RXR up to 10 μM [1]—ensures that NF-κB suppression and cytokine modulation observed in LS180, LS174T, Caco-2, and iPSC-derived human intestinal organoid models can be attributed exclusively to PXR agonism [1]. The compound's intestine-restricted pharmacology (hepatic t₁/₂ ≈ 5 min, metabolites 5-7× less potent [2]) allows researchers to study gut-compartment PXR biology without confounding systemic metabolic induction. For in vivo studies, humanized PXR mice are required, as FKK6 does not activate mouse PXR [1]; this species selectivity is itself a powerful experimental control for confirming on-target mechanism.

Colitis-Associated Colorectal Cancer (CAC) Preclinical Therapeutic Evaluation

FKK6 is the only PXR agonist validated in a chronic AOM-DSS CAC model with integrated safety data. At 2 mg/kg oral dosing, FKK6 reduced colon tumor number and size, improved histopathology, and suppressed tumor markers (c-MYC, β-catenin, Ki-67, cyclin D) in humanized PXR mice [3]. Chronic 30-day toxicity studies at 1-2 mg/kg showed no tissue pathology, serum chemistry abnormalities, or genotoxicity [3], providing a clean safety margin for long-term efficacy protocols. The compound's demonstrated lack of mutagenic potential (negative Ames and micronucleus tests [3]) is particularly important for cancer biology studies where genotoxic confounders must be excluded. This comprehensive efficacy-plus-safety package is not available with any other PXR agonist or FKK-series analog.

PXR Ligand-Binding Domain Structural Biology and Species-Specific Pharmacology

FKK6's distinct binding mode—characterized by the inability to activate the PXR C285I/C301A double mutant while rifampicin retains activity [1]—makes it an essential tool for structure-activity relationship (SAR) studies of the PXR ligand-binding domain. The compound's thermodynamic binding signature (ΔH = −3.5 kcal/mol, −TΔS = −4.1 kcal/mol, Kd = 2.7 μM [1]) provides a well-characterized reference point for fragment-based drug design and lead optimization programs targeting PXR. FKK6's strict human PXR selectivity (zero mouse PXR activation [1]) is valuable for laboratories using humanized PXR mouse models to distinguish human vs. mouse receptor pharmacology. The hydrogen-deuterium exchange mass spectrometry data characterizing FKK6-PXR interactions [2] further support its use as a reference ligand in biophysical binding studies.

Intestinal Absorption and First-Pass Metabolism Model Compound for Biopharmaceutics Research

FKK6 presents a rare biopharmaceutical profile—poor aqueous solubility combined with high solubility in simulated gastrointestinal fluids and high passive Caco-2 permeability (P_app A→B = 22.8 × 10⁻⁶ cm·s⁻¹) with no active efflux [2]—that defies conventional BCS classification. Its rapid CYP3A4-mediated hepatic clearance (t₁/₂ ≈ 5 min [2]) and the identification of specific oxidized metabolites (DC73 N6-oxide, DC97 C19-phenol) with 5-7× reduced PXR potency [2] provide a well-characterized system for studying intestinal-first-pass metabolic gradients. The partition coefficient (log P = 2.70), plasma protein binding, and red blood cell partitioning data [2] offer a complete preclinical ADME dataset suitable for use as a reference standard in intestinal absorption and metabolism assay development and validation.

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